1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline

Catalog No.
S3031794
CAS No.
1936437-58-9
M.F
C20H21N
M. Wt
275.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoli...

CAS Number

1936437-58-9

Product Name

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline

IUPAC Name

1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline

Molecular Formula

C20H21N

Molecular Weight

275.395

InChI

InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3

InChI Key

XYUORYRNDCCNPG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C

Solubility

not available

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is an organic compound characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring. This compound has the molecular formula C20H21N and a molecular weight of approximately 291.39 g/mol. Its structure features a dimethylphenyl group at the 1-position and an isopropyl group at the 6-position of the isoquinoline framework, contributing to its unique chemical properties and potential biological activities .

Currently, there is no scientific research available on the mechanism of action of DMPIQ.

  • Potential for skin and eye irritation due to its organic nature.
  • Potential for unknown toxicity until further studies are conducted.

The chemical reactivity of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline can be explored through various synthetic pathways. Isoquinolines are known to undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the isoquinoline ring. Additionally, they can participate in nucleophilic substitutions and cycloaddition reactions, particularly when functionalized at the nitrogen atom or other reactive positions on the ring .

For example, isoquinoline derivatives can be synthesized through Povarov reactions involving electron-rich alkenes, leading to complex polycyclic structures that retain the isoquinoline core .

Isoquinoline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline may exhibit significant biological activity due to its structural features. Compounds with similar isoquinoline backbones have shown efficacy against various pathogens and cancer cell lines . The specific biological activity of this compound remains to be fully elucidated but is likely influenced by its substituents.

Synthesis methods for 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline typically involve multi-step processes:

  • Starting Materials: The synthesis often begins with readily available precursors such as substituted anilines and ketones.
  • Cyclization: A key step is the cyclization reaction that forms the isoquinoline structure, often achieved through heating or using specific catalysts.
  • Functionalization: Subsequent steps may involve further functionalization to introduce the dimethylphenyl and isopropyl groups.

For instance, one possible synthesis route could involve a Povarov reaction using appropriate alkynes and amines under acidic conditions to yield the desired isoquinoline derivative .

The applications of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancers.
  • Chemical Research: This compound can also be utilized in synthetic organic chemistry as a building block for more complex molecular architectures.

Interaction studies of isoquinoline derivatives often focus on their binding affinities with various biological targets such as receptors and enzymes. Preliminary studies suggest that compounds with similar structures can interact with multiple biological pathways, potentially influencing pharmacodynamics and pharmacokinetics. Further research is necessary to clarify how 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline interacts with specific targets within biological systems .

Several compounds share structural similarities with 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylisoquinolineMethyl group at position 1Simpler structure; less steric hindrance
3-(3′-Biphenyl)isoquinolineBiphenyl substituent at position 3Enhanced lipophilicity; greater antibacterial activity
2-Methyl-isoquinolineMethyl group at position 2Different position affects reactivity
BerberineNatural product; contains a quaternary ammonium groupKnown for its wide range of biological activities

The uniqueness of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline lies in its specific substitution pattern which may influence its reactivity and biological interactions differently compared to these compounds.

XLogP3

5.6

Dates

Last modified: 08-17-2023

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